molecular formula C21H27N5O3 B2550743 2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone CAS No. 1796966-55-6

2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2550743
CAS No.: 1796966-55-6
M. Wt: 397.479
InChI Key: AGOSFJJEFQJHCW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that features a methoxyphenyl group, a morpholinopyridazinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through the reaction of anisole with appropriate reagents under controlled conditions.

    Synthesis of the Morpholinopyridazinyl Intermediate: The morpholinopyridazinyl intermediate is synthesized by reacting morpholine with a pyridazine derivative.

    Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the morpholinopyridazinyl intermediate in the presence of a piperazine derivative. This step often requires the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

    Industry: The compound may be used in the synthesis of other complex molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1-(4-(6-piperazinopyridazin-4-yl)piperazin-1-yl)ethanone: Similar structure but lacks the morpholine group.

    2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperidin-1-yl)ethanone: Similar structure but contains a piperidine ring instead of a piperazine ring.

Uniqueness

2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone is unique due to the presence of both the morpholinopyridazinyl and piperazinyl groups, which may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-28-19-4-2-17(3-5-19)14-21(27)26-8-6-24(7-9-26)18-15-20(23-22-16-18)25-10-12-29-13-11-25/h2-5,15-16H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOSFJJEFQJHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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